An In-Depth Technical Guide to the Biological Activity of (1S,2R)-2-Propylcyclopropanecarboxylic Acid Derivatives
An In-Depth Technical Guide to the Biological Activity of (1S,2R)-2-Propylcyclopropanecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-2-propylcyclopropanecarboxylic acid and its derivatives represent a class of compounds with significant, yet underexplored, therapeutic potential. Drawing parallels from the well-documented mechanism of hypoglycin A, this guide posits that the primary biological activity of these derivatives lies in the modulation of cellular metabolism, specifically the inhibition of fatty acid β-oxidation and gluconeogenesis. This document provides a comprehensive overview of the hypothesized mechanism of action, outlines detailed experimental protocols for its investigation, and discusses potential structure-activity relationships. The insights presented herein aim to catalyze further research and development of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives as novel therapeutic agents.
Introduction: The Therapeutic Potential of Cyclopropane Scaffolds
Cyclopropane rings, despite their inherent strain, are found in a variety of biologically active natural products and synthetic molecules. Their unique stereochemical and electronic properties often confer potent and selective interactions with biological targets. The (1S,2R)-2-propylcyclopropanecarboxylic acid scaffold is of particular interest due to its structural analogy to compounds known to interfere with cellular energy metabolism. This guide will focus on the compelling hypothesis that these derivatives function as modulators of fatty acid and glucose homeostasis, a mechanism with profound implications for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.
Hypothesized Mechanism of Action: A Hypoglycin A Analogy
The cornerstone of our understanding of the biological activity of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives comes from the toxicological profile of hypoglycin A, a naturally occurring amino acid derivative found in the unripe fruit of the ackee tree.[1][2] Ingestion of hypoglycin A leads to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[3][4]
The toxicity of hypoglycin A is not direct but stems from its metabolic activation to methylenecyclopropylacetyl-Coenzyme A (MCPA-CoA).[2][5] This metabolite wreaks havoc on cellular metabolism through two primary mechanisms:
-
Inhibition of Fatty Acid β-Oxidation: MCPA-CoA irreversibly inhibits key acyl-CoA dehydrogenases, enzymes critical for the breakdown of fatty acids for energy production.[1]
-
Inhibition of Gluconeogenesis: By limiting the availability of essential cofactors derived from fatty acid oxidation, MCPA-CoA indirectly shuts down the synthesis of glucose in the liver.[1][5]
Given the structural similarity of (1S,2R)-2-propylcyclopropanecarboxylic acid to the active metabolite of hypoglycin A, it is highly probable that its derivatives exert their biological effects through a similar mechanism. The cyclopropane ring is a key structural motif that, upon conversion to a CoA ester, can interfere with the flavin adenine dinucleotide (FAD) cofactor of acyl-CoA dehydrogenases.
Key Metabolic Pathways and Molecular Targets
The primary molecular targets of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives are likely to be enzymes involved in fatty acid β-oxidation. The inhibition of these enzymes would lead to a cascade of metabolic consequences, ultimately resulting in a hypoglycemic state.
Fatty Acid β-Oxidation
This is a mitochondrial process that breaks down fatty acids into acetyl-CoA, which then enters the citric acid cycle to produce ATP. The key enzymes susceptible to inhibition by a CoA-activated cyclopropane derivative include:
-
Short-chain acyl-CoA dehydrogenase (SCAD)
-
Medium-chain acyl-CoA dehydrogenase (MCAD)
-
Long-chain acyl-CoA dehydrogenase (LCAD)
-
Very long-chain acyl-CoA dehydrogenase (VLCAD)
The irreversible binding of the activated cyclopropane derivative to the FAD cofactor of these enzymes would halt the β-oxidation spiral.
Gluconeogenesis
This is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates such as lactate, glycerol, and glucogenic amino acids. Gluconeogenesis is heavily reliant on the energy (ATP and GTP) and reducing equivalents (NADH) produced from fatty acid β-oxidation. By inhibiting β-oxidation, (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives would starve gluconeogenesis of its necessary inputs, leading to a decrease in hepatic glucose output.
Experimental Protocols for Activity Assessment
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive evaluation of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.
In Vitro Enzyme Inhibition Assays
Objective: To determine the direct inhibitory effect of the CoA ester of (1S,2R)-2-propylcyclopropanecarboxylic acid on purified acyl-CoA dehydrogenases.
Methodology:
-
Synthesis of the CoA Ester: The (1S,2R)-2-propylcyclopropanecarboxylic acid derivative will be enzymatically or chemically converted to its coenzyme A thioester.
-
Enzyme Source: Recombinant human SCAD, MCAD, LCAD, and VLCAD will be expressed and purified.
-
Assay Principle: The activity of the acyl-CoA dehydrogenases will be measured using a spectrophotometric assay that couples the reduction of an electron acceptor (e.g., 2,6-dichlorophenolindophenol) to the oxidation of the fatty acyl-CoA substrate.
-
IC50 Determination: The concentration of the test compound required to inhibit 50% of the enzyme activity (IC50) will be determined by incubating the enzyme with a range of inhibitor concentrations.
Cellular Assays for Fatty Acid Oxidation
Objective: To assess the effect of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives on fatty acid oxidation in a cellular context.
Methodology:
-
Cell Culture: Primary hepatocytes or a relevant cell line (e.g., HepG2) will be used.
-
Radiolabeling: Cells will be incubated with a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid).
-
Measurement of β-oxidation: The rate of fatty acid oxidation will be determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
Dose-Response Analysis: The effect of a range of concentrations of the test compound on fatty acid oxidation will be evaluated.
In Vivo Hypoglycemic Activity
Objective: To determine the effect of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives on blood glucose levels in an animal model.
Methodology:
-
Animal Model: A rodent model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats) or fasted normal rodents will be used.
-
Drug Administration: The test compound will be administered orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels will be monitored at regular intervals over a specified time period.
-
Comparison to Controls: The effect of the test compound will be compared to a vehicle control and a positive control (e.g., a known hypoglycemic agent).[6]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives and their biological activity is crucial for optimizing their therapeutic potential. While specific SAR data for this class of compounds is not yet available, general principles can be inferred.
| Structural Modification | Predicted Effect on Activity | Rationale |
| Alkyl Chain Length (Propyl Group) | Potentially significant | The length and branching of the alkyl chain could influence the binding affinity for the active site of acyl-CoA dehydrogenases. |
| Esterification of Carboxylic Acid | Prodrug potential | Esterification could improve oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.[7] |
| Substitution on the Cyclopropane Ring | May modulate potency and selectivity | The addition of other functional groups to the cyclopropane ring could alter the electronic properties and steric interactions with the target enzyme. |
| Stereochemistry | Critical for activity | The (1S,2R) stereochemistry is likely essential for proper orientation within the enzyme's active site. |
Further SAR studies should involve the synthesis and evaluation of a library of analogs with systematic modifications to these structural features.
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the proposed mechanism and experimental design, the following diagrams are provided.
Figure 1: Hypothesized mechanism of action of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.
Figure 2: Experimental workflow for the evaluation of (1S,2R)-2-propylcyclopropanecarboxylic acid derivatives.
Conclusion and Future Directions
The (1S,2R)-2-propylcyclopropanecarboxylic acid scaffold holds significant promise as a source of novel therapeutics for metabolic diseases. The proposed mechanism of action, centered on the inhibition of fatty acid β-oxidation and gluconeogenesis, provides a strong rationale for their development as hypoglycemic agents. The experimental protocols and SAR considerations outlined in this guide offer a clear path forward for researchers in this field. Future work should focus on the synthesis of a diverse library of derivatives, their rigorous biological evaluation using the described assays, and the elucidation of their detailed molecular interactions with their target enzymes. Such efforts will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Holson, D. et al. (2018). Laboratory Patterns in Hypoglycin A Toxicity. Fortune Journals. [Link][5]
-
McKendrick, G. D. (1956). Studies of the action of hypoglycin-a, a hypoglycaemic substance. British Journal of Pharmacology and Chemotherapy, 11(2), 125–130. [Link][4]
-
PubChem. (n.d.). Hypoglycin A. National Center for Biotechnology Information. [Link][3]
-
Duncombe, W. G., & Rising, T. J. (1972). Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro. Biochemical Pharmacology, 21(8), 1075–1088. [Link][8]
-
Duncombe, W. G., & Rising, T. J. (1969). Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. The Biochemical journal, 112(4), 449–455. [Link][9]
-
Schooley, D. A., Quistad, G. B., & Staiger, L. E. (1978). Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants. Science, 199(4328), 544–545. [Link][10]
-
Jennings, J. A., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 666000. [Link][11]
-
Haeckel, R., & Oellerich, M. (1979). Hydrazonopropionic acids, a class of hypoglycemic substances. 1. Hypoglycemic effect of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid. Hormone and Metabolic Research, 11(11), 606–611. [Link][12]
-
Ohnota, H., et al. (1993). The ability of a new hypoglycaemic agent, A-4166, compared to sulphonylureas, to increase cytosolic Ca2+ in pancreatic β-cells under metabolic inhibition. British Journal of Pharmacology, 110(1), 77–84. [Link][13]
-
Kovach, I. M., Pitman, I. H., & Higuchi, T. (1981). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Pharmaceutical Sciences, 70(8), 881-885. [Link][7]
-
PubChem. (n.d.). 2-Propylcyclopropane-1-carboxylic acid. National Center for Biotechnology Information. [Link][14]
-
PlantaeDB. (n.d.). (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid. [Link][15]
-
National Center for Biotechnology Information. (2024). Oral Hypoglycemic Medications. In StatPearls. StatPearls Publishing. [Link][6]
Sources
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Hypoglycin A | C7H11NO2 | CID 45039541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Studies of the action of hypoglycin-a, a hypoglycaemic substance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. Oral Hypoglycemic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the hypoglycaemic compound cyclopropanecarboxylic acid. Effects on fatty acid oxidation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrazonopropionic acids, a class of hypoglycemic substances. 1. Hypoglycemic effect of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The ability of a new hypoglycaemic agent, A-4166, compared to sulphonylureas, to increase cytosolic Ca2+ in pancreatic β-cells under metabolic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Propylcyclopropane-1-carboxylic acid | C7H12O2 | CID 14761778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. plantaedb.com [plantaedb.com]
